molecular formula C30H28ClP2Ru B13641248 Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane

Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane

Cat. No.: B13641248
M. Wt: 587.0 g/mol
InChI Key: SPOMDWSOHFJNKQ-UHFFFAOYSA-M
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Description

Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane is a transition metal complex featuring a ruthenium center coordinated to a cyclopenta-1,3-diene ligand and a diphenylphosphanylmethyl(diphenyl)phosphane ligand. Such complexes are pivotal in catalysis, particularly in asymmetric transformations, due to the synergistic effects of the metal center and chiral phosphane ligands. The combination of a robust ruthenium center and bulky phosphane ligands may enhance thermal stability and catalytic efficiency, though empirical data remain speculative without direct studies.

Properties

IUPAC Name

chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22P2.C5H6.ClH.Ru/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-2-4-5-3-1;;/h1-20H,21H2;1-4H,5H2;1H;/q;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOMDWSOHFJNKQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C1.C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClP2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane typically involves the reaction of ruthenium trichloride with cyclopentadiene and diphenylphosphino ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as tetrahydrofuran (THF) or toluene. The reaction mixture is heated to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce new organometallic complexes with different ligands.

Scientific Research Applications

Chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which chlororuthenium;cyclopenta-1,3-diene;diphenylphosphanylmethyl(diphenyl)phosphane exerts its effects involves the coordination of the ruthenium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The cyclopentadienyl ligand and diphenylphosphino groups play a crucial role in stabilizing the complex and enhancing its catalytic activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The target compound shares structural motifs with other cyclopentadienyl-phosphane metal complexes. Key comparisons include:

  • Iron Analog (C₃₂H₃₄FeP₂) : This chiral iron complex contains cyclopenta-1,3-diene and diphenylphosphanylethyl ligands. Unlike the ruthenium-based target, its iron center likely reduces redox activity, while the tert-butyl groups on the phosphane ligands enhance steric bulk. Molar mass is 536.42 g/mol, and it requires storage under inert gas at 2–8°C .
  • Platinum/Pincer Catalysts: –5 describe platinum catalysts with diphenylphosphane ligands. For example, catalyst 47a achieves 96–98% enantiomeric excess (ee) in reactions with dialkyl phosphane oxides, while modifications (e.g., benzoyl groups) reduce efficacy.

Catalytic Performance

Phosphane ligands are critical for enantioselectivity in asymmetric catalysis:

  • Diphenylphosphane Derivatives : Catalyst 47b (with diphenylphosphane oxide) achieves 99% ee in N-acyl oxazolidin-2-one reactions, outperforming alkyl-substituted analogs. This suggests that the target compound’s diphenylphosphanylmethyl(diphenyl)phosphane ligand could similarly enhance stereocontrol .
  • Iron vs. Ruthenium Centers : Iron complexes (e.g., ) are less explored in asymmetric catalysis compared to ruthenium, which is widely used in hydrogenation and C–H activation. Ruthenium’s higher oxidation state flexibility may broaden substrate scope .

Data Tables

Compound Metal Ligands Molar Mass (g/mol) Key Catalytic Performance (ee%) Storage Conditions
Target Compound Ru Cyclopenta-1,3-diene; diphenylphosphanylmethyl(diphenyl)phosphane Not reported Not reported Likely inert gas, 2–8°C*
Iron Analog Fe Cyclopenta-1,3-diene; ditert-butyl/diphenylphosphanylethyl 536.42 N/A Inert gas, 2–8°C
Catalyst 47b Not specified Pincer ligand with diphenylphosphane oxide Not reported 99% (oxazolidin-2-one reactions) Not reported
Diphenyl(pyren-1-yl)phosphane N/A Pyren-1-yl; diphenylphosphane Not reported N/A Not reported

*Inferred from analogous complexes.

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